Home > Products > Screening Compounds P53847 > (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine - 1249794-30-6

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

Catalog Number: EVT-1754060
CAS Number: 1249794-30-6
Molecular Formula: C10H11FN4
Molecular Weight: 206.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine

  • Compound Description: This compound features a 1,2,3-triazole ring substituted at the 4-position with a methanamine moiety. This structural motif is also present in (1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine. N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized via a 1,3-dipolar cycloaddition reaction. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound contains a 1-phenyl-1H-1,2,3-triazol-4-yl)methyl substituent. This moiety features a 1,2,3-triazole ring substituted at the 4-position with a methyl group, which is further linked to another group. The core structure of (1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine also possesses a 1,2,3-triazole ring with a methanamine substituent at the 4-position. This compound was synthesized using a multi-step process involving Ugi-Zhu/aza Diels–Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. []
  • Compound Description: This group of compounds contains a (1-(aryl)-1H-1,2,3-triazol-4-yl)-methylene moiety. Similarly, (1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine possesses a (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl- moiety. These "bola" molecules, characterized by two heteroaromatic cores connected by a PEG linker, have been studied for their potential as fluorescent chemosensors for electron-deficient compounds, demonstrating a “turn-off” fluorescence response to nitro-explosive components (DNT, TNT, PETN) and Hg2+ cations. []
Overview

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound that belongs to the class of triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms. The presence of a fluorobenzyl group enhances the compound's chemical properties, making it a subject of interest in various scientific research fields, including medicinal chemistry and material science. This compound has the CAS number 944905-66-2 and a molecular weight of 192.19 g/mol.

Synthesis Analysis

Methods

The synthesis of (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves several key steps:

  1. Formation of the Triazole Ring: This is often achieved through a click chemistry reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with an alkyne to form the triazole structure.
  2. Introduction of the Fluorobenzyl Group: This can be accomplished via nucleophilic aromatic substitution, where the fluorobenzyl group is introduced to the triazole ring.
  3. Final Assembly: The last step involves coupling the triazole with the fluorobenzyl group under controlled conditions, typically using a base and a suitable solvent to facilitate the reaction .

Technical Details

The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and catalyst loading to improve yield and efficiency. For example, using microwave irradiation can significantly reduce reaction times while maintaining high yields .

Molecular Structure Analysis

The molecular structure of (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine features:

  • A triazole ring, which contributes to its biological activity and chemical reactivity.
  • A fluorobenzyl substituent, which enhances its lipophilicity and potential binding interactions with biological targets.

Structural Data

The compound's molecular formula is C_{10}H_{11}F N_{4}, and its structural representation includes:

C10H11FN4\text{C}_{10}\text{H}_{11}\text{F}\text{N}_{4}

This structure plays a crucial role in its interactions within biological systems.

Chemical Reactions Analysis

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine can participate in various chemical reactions due to its functional groups:

  • Nucleophilic substitutions: The amine group can act as a nucleophile in further synthetic transformations.
  • Hydrogen bonding interactions: The triazole moiety allows for hydrogen bonding with potential biological targets, enhancing its activity as a drug candidate.

Technical Details

The reactivity of this compound can be exploited in synthesizing derivatives with enhanced biological properties or in developing novel materials for industrial applications .

Mechanism of Action

The mechanism of action for (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets within biological systems:

  • The fluorobenzyl group increases binding affinity to certain enzymes or receptors.
  • The triazole ring facilitates hydrogen bonding and π-π stacking interactions with target biomolecules, modulating various biological pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo further functionalization due to its amine and triazole groups.

These properties are crucial for understanding its behavior in both synthetic chemistry and biological contexts .

Applications

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine has diverse applications across several scientific domains:

  • Medicinal Chemistry: Investigated for potential antimicrobial and anticancer activities. It serves as a building block for developing enzyme inhibitors and other therapeutic agents.
  • Material Science: Used in synthesizing specialty chemicals and materials that require specific functional properties.
  • Biological Research: Studied for its interactions with biological macromolecules, providing insights into drug design and development processes .
Introduction to 1,2,3-Triazole-Based Pharmacophores in Medicinal Chemistry

The structural architecture of 1,2,3-triazole derivatives represents a cornerstone in modern medicinal chemistry, offering exceptional versatility in drug design. These nitrogen-rich heterocycles exhibit remarkable metabolic stability, resistance to enzymatic degradation, and capacity for diverse non-covalent interactions (hydrogen bonding, dipole interactions, π-π stacking) with biological targets [3] [4]. The scaffold’s synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient generation of combinatorial libraries, accelerating structure-activity relationship studies [8] [9]. Within this chemical landscape, (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine exemplifies a strategically designed pharmacophore integrating three critical elements: a triazole core for target engagement, a methanamine linker for solubility and derivatization, and a fluorinated benzyl group for pharmacokinetic optimization and target affinity modulation.

Role of 1,2,3-Triazole Scaffolds in Targeted Drug Design

The 1,2,3-triazole ring functions as a privileged structural motif in targeted anticancer agents due to its bioisosteric properties and multifaceted binding capabilities. It effectively mimics peptide bonds or amide functionalities while offering superior metabolic stability compared to traditional carboxylic acid-containing scaffolds [3] [10]. This stability is attributed to the triazole’s aromatic character, which prevents rapid hepatic degradation—a significant advantage for compounds requiring prolonged systemic exposure.

Table 1: Comparative Biological Activities of Triazole-Containing Anticancer Agents

Compound StructureCancer Cell LineIC₅₀ ValueTarget/MechanismSelectivity Index (SI)
N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide [3]Leukemia K-56256.4 nMDNA damage induction101.0 (vs. HaCaT)
Triazole-cored aryl urea analogue 2m' [9]HepG2Comparable to SorafenibMulti-kinase inhibition14.7 (vs. MRC-5)
p-tert-Butylphenoxy triazole analogue 2m [5]Huh75.67 ± 0.57 µMAnti-migration/proliferation>17.6 (vs. MRC-5)
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine (Theoretical)N/AN/AKinase hinge region binding(Predicted high)

The triazole's nitrogen atoms (N2 and N3) act as hydrogen bond acceptors, enabling interactions with kinase hinge regions, while its aromatic system facilitates hydrophobic pocket penetration and π-stacking with phenylalanine residues commonly found in ATP-binding sites [4] [9]. This dual capability is exemplified in Sorafenib-inspired triazole hybrids, where the triazole replaces the urea moiety while maintaining inhibitory activity against VEGFR2 and B-RAF kinases—critical targets in hepatocellular carcinoma (HCC) pathogenesis [5] [9]. Notably, molecular docking studies confirm that triazole-containing analogues bind VEGFR2 at positions overlapping with Sorafenib’s binding site, validating their target specificity [5]. The methanamine appendage in the subject compound further enhances aqueous solubility and provides a flexible tether for conjugation with additional pharmacophoric elements, such as benzyl groups or heteroaryl systems, without steric compromise [4] [8].

Structural Analogues of Sorafenib and Their Mechanistic Evolution

Sorafenib (Nexavar®), a multikinase inhibitor targeting VEGFR, PDGFR, and B-RAF, established the clinical proof-of-concept for targeted HCC therapy but suffers from pharmacokinetic limitations and adverse effects [2] [5]. Structural modifications focusing on its three domains—picolinamide hinge binder, central phenoxy linker, and aryl urea moiety—have yielded analogues with improved efficacy and safety profiles. The replacement of the labile urea fragment with 1,2,3-triazole represents a transformative approach, addressing urea-associated aggregation tendencies and plasma protein binding issues that contribute to Sorafenib’s variable bioavailability [2] [5].

Triazole-based Sorafenib hybrids exhibit distinct mechanistic advantages:

  • Enhanced Selectivity Profiles: Analogues incorporating bulky para-substituted phenoxy-triazole moieties (e.g., p-tert-butylphenoxy derivative 2m) demonstrate >17.6 selectivity index for Huh7 HCC cells over normal lung fibroblasts (MRC-5), significantly surpassing Sorafenib’s SI of 6.73 [5]. This selectivity stems from differential kinase expression patterns between malignant and normal cells.
  • Dual Anti-Proliferative and Anti-Migratory Effects: The lead compound 2m inhibits Huh7 cell proliferation (BrdU assay) and migration (wound healing assay) at low micromolar concentrations, indicating multi-modal antitumor activity beyond kinase inhibition [5].
  • Retained Target Engagement with Modified Binding Modes: Docking studies reveal that triazole-containing analogues maintain hydrogen bonding with Cys919 in VEGFR2 but exhibit altered interactions with B-RAF’s hydrophobic region due to the triazole’s spatial orientation [5] [9]. This differential binding may underlie their improved safety profiles.

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine embodies this evolutionary trajectory—its triazole core replaces the urea, while the fluorobenzyl group mimics Sorafenib’s hydrophobic domain. The methanamine linker offers synthetic versatility for coupling with pyridinecarboxamide bioisosteres, potentially yielding novel inhibitors with optimized kinase selectivity [2] [9].

Fluorobenzyl Substituents as Bioisosteric Modulators in Anticancer Agents

The strategic incorporation of fluorine atoms and fluorinated benzyl groups into pharmacophores leverages distinctive physicochemical properties to optimize drug-target interactions. Fluorine’s high electronegativity (Pauling scale: 3.98) creates strong dipole moments and electrostatic potentials that influence ligand binding through:

  • Enhanced Binding Affinity: Fluorine participates in multipolar interactions with protein backbone amides (C=O···F) and side-chain residues (e.g., Lys, Arg), as demonstrated in thrombin inhibitors where para-fluorination improved potency 5-fold via interactions with Asn98 backbone carbonyl [10].
  • Metabolic Stabilization: The fluorine-carbon bond resists oxidative cleavage by cytochrome P450 enzymes, prolonging compound half-life. This is critical for triazole derivatives targeting chronic conditions like cancer [10].
  • Modulation of Lipophilicity: Fluorobenzyl groups optimally balance membrane permeability (log P) and aqueous solubility. The 3-fluorobenzyl substituent in particular offers superior π-stacking capability due to its asymmetric electron distribution compared to para-substituted analogues [1] [3].

Table 2: Electrostatic and Biological Effects of Fluorobenzyl Regioisomers

Substituent Positionσₚ (Hammett Constant)Effect on Triazole pKₐCell Permeability (PAMPA, ×10⁻⁶ cm/s)Reported Biological Impact
Ortho- (2-fluorobenzyl)0.78Minimal change12.5 ± 1.3Steric hindrance may reduce target access
Meta- (3-fluorobenzyl)0.34+0.2 units15.8 ± 0.9Optimal π-stacking; enhanced kinase inhibition [1] [3]
Para- (4-fluorobenzyl)0.15+0.5 units13.2 ± 1.1Improved solubility but reduced cell penetration

In the context of * (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine*, the meta-fluorine position enables unique pharmacological advantages:

  • Preferential Kinase Binding: Molecular modeling indicates that the 3-fluorobenzyl group occupies hydrophobic pockets in B-RAF (Gln530, Trp531) and VEGFR2 (Leu840, Val848) through fluorine-specific van der Waals contacts (3.2–3.8 Å distances) [1] [5]. This positioning is sterically unattainable with ortho- or para-fluorinated isomers.
  • Bioisosteric Mimicry: The 3-fluorobenzyl moiety serves as a non-classical bioisostere for Sorafenib’s trifluoromethylphenyl group, replicating its steric volume (molecular volume: 96 ų vs. 94 ų) and electrostatic potential while improving metabolic stability. Fluorine’s ortho-effect-like electronic perturbation enhances the triazole’s hydrogen-bond-accepting capacity by 0.2 pK units, strengthening interactions with kinase hinge region residues [3] [10].
  • Synergy with Methanamine Linker: The basic amine (predicted pKₐ 8.2–8.5) facilitates salt formation for formulation and provides a protonation site that enhances water solubility. When protonated, it may engage in ionic interactions with phosphorylated kinase activation loops—a mechanism observed in type II kinase inhibitors [4] [9].

This compound exemplifies rational scaffold design where fluorinated benzyl groups transcend mere halogenation strategies, acting as precision tools for modulating drug-target interaction thermodynamics and pharmacokinetics.

Properties

CAS Number

1249794-30-6

Product Name

(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine

IUPAC Name

[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanamine

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2

InChI Key

PVJGRFTWCUENQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)CN

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=N2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.